molecular formula C22H23N3O3S B2776859 2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 476458-52-3

2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2776859
CAS RN: 476458-52-3
M. Wt: 409.5
InChI Key: GNHMIHIZVXGIBV-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study by Chkirate et al. (2019) focused on the synthesis of pyrazole-acetamide derivatives and their coordination complexes, highlighting their potential in forming complex structures through hydrogen bonding. This research contributes to understanding the structural properties and synthesis processes of related acetamide compounds (Chkirate et al., 2019).

Herbicidal Applications

Weisshaar and Böger (1989) discussed the chloroacetamides alachlor and metazachlor, which are structurally related to the compound . These compounds are used as herbicides for various crops, demonstrating the potential agricultural applications of similar acetamide derivatives (Weisshaar & Böger, 1989).

Antimicrobial Potential

Aly et al. (2011) explored the synthesis of various heterocyclic compounds incorporating antipyrine, a structure similar to the compound of interest. This research suggests the potential antimicrobial applications of such compounds (Aly, Saleh, & Elhady, 2011).

Toxicological Evaluation

Karanewsky et al. (2015) conducted a toxicological evaluation of a novel cooling agent structurally similar to the compound . This study provides insights into the safety and potential uses in food and beverage applications, demonstrating the importance of toxicological assessments for similar compounds (Karanewsky, Arthur, Liu, Chi, & Markison, 2015).

Antipsychotic Potential

Wise et al. (1987) investigated a series of compounds including pyrazol acetamides for their antipsychotic-like properties. This research implies the possibility of similar compounds, such as the one , being explored for their potential in treating psychiatric conditions (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-6-4-5-7-18(14)25-22(16-12-29-13-17(16)24-25)23-21(26)11-15-8-9-19(27-2)20(10-15)28-3/h4-10H,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHMIHIZVXGIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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